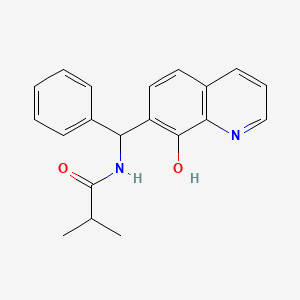

N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide

Description

Properties

IUPAC Name |

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13(2)20(24)22-17(14-7-4-3-5-8-14)16-11-10-15-9-6-12-21-18(15)19(16)23/h3-13,17,23H,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFNEQMOESZSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974678 | |

| Record name | N-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]-2-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-62-2 | |

| Record name | N-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]-2-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide typically involves a Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of 8-hydroxyquinoline, benzaldehyde, and 2-methylpropanamide under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinone derivatives, while reduction of the amide group can yield amines.

Scientific Research Applications

N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry due to its metal chelation properties.

Medicine: It has potential therapeutic applications in the treatment of neuroparalytic diseases caused by botulinum neurotoxins.

Industry: The compound can be used in the development of new materials with specific metal-binding properties.

Mechanism of Action

The mechanism of action of N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide involves its ability to chelate metal ions. The 8-hydroxyquinoline moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. In the case of botulinum neurotoxins, the compound inhibits the catalytic activity by binding to the active site of the enzyme, preventing it from cleaving its substrate .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and its role as an inhibitor of specific enzymes.

1. Antimicrobial Properties

Quinoline derivatives, including this compound, are recognized for their antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains. For instance, research indicates that quinoline-based compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy. It has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as osteoarthritis, where inflammation plays a crucial role in disease progression .

3. Enzyme Inhibition

This compound has been identified as a selective inhibitor of ADAMTS-5 (Aggrecanase-2), an enzyme implicated in cartilage degradation in osteoarthritis. Studies demonstrate that this compound exhibits sub-micromolar potency against ADAMTS-5 while showing good selectivity over related metalloproteases like ADAMTS-4 and MMPs . This selectivity is crucial for developing disease-modifying osteoarthritis drugs.

Case Study 1: ADAMTS-5 Inhibition

In a comparative study involving various quinoline derivatives, compound 53 (this compound) was highlighted for its balanced inhibition profile. It demonstrated potent ADAMTS-5 inhibition with moderate CYP3A4 inhibition, indicating a favorable pharmacokinetic profile for further development .

| Compound | ADAMTS-5 Potency | CYP3A4 Inhibition | Stability |

|---|---|---|---|

| 53 | Sub-micromolar | Moderate | Good |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. The results indicated significant inhibition rates, supporting its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide, and how can reaction conditions be optimized for higher yield?

- Methodology :

- Step 1 : Condensation of 8-hydroxyquinolin-7-amine with a benzaldehyde derivative to form the imine intermediate (Schiff base).

- Step 2 : Reduction of the imine using NaBH₄ in THF to yield the secondary amine intermediate .

- Step 3 : Acylation with isobutyryl chloride in dichloromethane (DCM) under inert conditions, catalyzed by DMAP or pyridine to form the final amide .

- Optimization : Solvent choice (e.g., DCM for acylation), temperature control (0–25°C for reduction), and stoichiometric ratios (1.2:1 acyl chloride:amine) are critical. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the hydroxyquinoline and phenyl groups .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds between O–H and carbonyl groups) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodology :

- Enzyme Inhibition Assays : Test against metalloenzymes (e.g., matrix metalloproteinases) due to the 8-hydroxyquinoline moiety’s metal-chelating properties .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure apoptosis induction via caspase-3 activation .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria to assess MIC values .

Advanced Research Questions

Q. How can molecular docking studies predict interactions between this compound and biological targets?

- Methodology :

- Target Selection : Prioritize proteins with known quinoline-binding pockets (e.g., NFκB, kinases) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the hydroxyquinoline group for metal coordination .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, if docking predicts strong binding to NFκB’s DNA-binding domain, validate via EMSA or luciferase reporter assays .

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., methyl vs. chloro groups on the phenyl ring). For instance, ’s table shows that methylsulfonyl groups enhance anticancer activity over chlorophenyl derivatives .

- Metabolic Stability Studies : Use liver microsomes to assess oxidative degradation differences. Poor stability in analogs may explain reduced efficacy despite similar target binding .

- Crystallographic Overlays : Superimpose X-ray structures to identify conformational clashes or hydrogen-bonding variations that alter target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.